3-Hydroxyquinolin-2(1H)-one is not readily found in nature. However, it serves as a core scaffold for various naturally occurring and synthetic compounds with potential biological activities []. Research interest in this compound stems from its structural similarity to other bioactive quinolones and its potential for development into new drugs [].
3-Hydroxyquinolin-2(1H)-one possesses a bicyclic structure consisting of a fused benzene and pyridine ring system. The key features include:
The presence of the hydroxyl and carbonyl groups contributes to the polarity of the molecule and its potential for hydrogen bonding with other molecules [].
Several methods have been reported for the synthesis of 3-hydroxyquinolin-2(1H)-one. One common approach involves the cyclization of anthranilic acid with a suitable dehydrating agent [].
C7H7NO2 (anthranilic acid) -> C9H7NO2 (3-hydroxyquinolin-2(1H)-one) + H2O
3-Hydroxyquinolin-2(1H)-one can undergo further reactions typical of quinolones, such as substitutions at various ring positions and modifications of the functional groups. The specific reactions depend on the desired product and reaction conditions [].
Under strong acidic or basic conditions, 3-hydroxyquinolin-2(1H)-one may decompose into simpler molecules. The exact decomposition pathway depends on the specific reaction conditions.
-Hydroxyquinolin-2(1H)-one, also known as 3-hydroxynorharman, is a heterocyclic organic compound. It has been the subject of various scientific studies, particularly those focused on its synthesis and characterization. Researchers have employed different methods for its synthesis, including:
These studies have also involved the characterization of 3-hydroxyquinolin-2(1H)-one using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, , ].
-Hydroxyquinolin-2(1H)-one has been investigated for its potential biological activities, including: